molecular formula C₂₄H₃₀ClN₃O₅ B1663438 Givinostat hydrochloride monohydrate CAS No. 732302-99-7

Givinostat hydrochloride monohydrate

Numéro de catalogue B1663438
Numéro CAS: 732302-99-7
Poids moléculaire: 476 g/mol
Clé InChI: FKGKZBBDJSKCIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Givinostat hydrochloride monohydrate, also known as ITF2357, is a hydroxamate HDAC inhibitor that inhibits class I and class II enzymes . It has shown promising activity in multiple myeloma and acute myelogenous leukemia in vitro and in vivo . It is a potent hydroxamate-based inhibitor of Class I and Class HDACs .


Molecular Structure Analysis

The molecular formula of Givinostat hydrochloride monohydrate is C24H30ClN3O5 . The average molecular weight is 475.970 . The exact mass is not available .

Applications De Recherche Scientifique

Duchenne Muscular Dystrophy (DMD) Treatment

Givinostat has been studied for its potential in treating Duchenne Muscular Dystrophy (DMD), a common childhood muscular dystrophy caused by dystrophin deficiency . In a phase 3 trial, givinostat was found to counteract the effects of this deficiency and showed promising results in the treatment of DMD .

Anti-inflammatory Activity

Givinostat is a pan-histone deacetylase inhibitor that has been investigated for its anti-inflammatory properties . It has potential applications in treating various inflammatory diseases, such as Crohn’s disease and juvenile idiopathic arthritis .

Oncology Research

Givinostat has been explored for its potential in treating various cancers, including leukemia and lymphoma . As a histone deacetylase inhibitor, it can affect gene expression and potentially inhibit the growth of cancer cells .

Fibrosis Reduction

In a study involving murine models of DMD, Givinostat was found to significantly reduce fibrosis in muscle tissue . This suggests potential applications in treating conditions characterized by fibrosis .

Muscle Function Improvement

Givinostat has been shown to improve muscle function in murine models of DMD . It promotes the increase of the cross-sectional area of muscles, which could potentially improve muscle strength and function .

Hepatic Stellate Cell Proliferation Inhibition

Research has suggested that Givinostat can inhibit the proliferation of hepatic stellate cells . This could have implications for the treatment of liver diseases, where the proliferation of these cells often leads to fibrosis .

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Givinostat has been used in trials studying the treatment of Polycythemia Vera, Juvenile Idiopathic Arthritis, Duchenne Muscular Dystrophy (DMD), Chronic Myeloproliferative Neoplasms, and Polyarticular Course Juvenile Idiopathic Arthritis . It is currently in phase III clinical trials for DMD treatment . The FDA has accepted the New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results .

Propriétés

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKZBBDJSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((Diethylamino)methyl)naphthalen-2-yl)methyl (4-(hydroxycarbamoyl)phenyl)carbamate hydrochloride hydrate

CAS RN

732302-99-7
Record name Givinostat hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Givinostat hydrochloride monohydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Givinostat hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Givinostat hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Givinostat hydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Givinostat hydrochloride monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.